molecular formula C20H14F2N4O2 B2394034 2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955598-17-1

2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Katalognummer: B2394034
CAS-Nummer: 955598-17-1
Molekulargewicht: 380.355
InChI-Schlüssel: LLSHOUAKLFWVOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted imidazo[1,2-b]pyridazine scaffold. The compound’s structure includes two fluorine atoms at the 2- and 4-positions of the benzamide moiety and a methoxy group at the 6-position of the imidazopyridazine ring. The methoxy group may enhance solubility or modulate binding interactions, while the difluorobenzamide moiety could influence electronic properties and target affinity.

Eigenschaften

IUPAC Name

2,4-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)15-6-5-13(21)10-16(15)22/h2-11H,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHOUAKLFWVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 3-Amino-6-chloropyridazine

3,6-Dichloropyridazine undergoes ammonolysis at 130°C in aqueous ammonia, selectively replacing the 3-position chlorine with an amino group while retaining the 6-chloro substituent. Yield: 68–75%.

Methoxylation of 6-Chloro Substituent

The 6-chloro group is replaced via nucleophilic aromatic substitution using sodium methoxide in methanol under reflux (12 h, 80°C). This step proceeds with moderate efficiency (Yield: 55–60%) due to the deactivating effect of the adjacent amino group.

α-Bromoketone Synthesis for Imidazo Ring Formation

The α-bromoketone component, critical for imidazo[1,2-b]pyridazine cyclization, is derived from (3-nitrophenyl)acetophenone:

Bromination of (3-Nitrophenyl)acetophenone

Dibromination using pyridinium tribromide in dichloromethane (0°C, 2 h) yields the α,α-dibromo derivative. Selective debromination with zinc dust in acetic acid (25°C, 30 min) produces the α-bromo ketone (Yield: 82%).

Imidazo[1,2-b]pyridazine Core Assembly

Condensation Reaction

3-Amino-6-methoxypyridazine reacts with the α-bromo ketone in a 1:1 molar ratio under mild basic conditions (NaHCO₃, DMF, 60°C, 8 h). The methoxy group directs alkylation to the pyridazine nitrogen adjacent to the amino group, ensuring regioselective imidazo ring formation (Yield: 70–75%).

Reaction Mechanism:

  • Nucleophilic attack by the pyridazine nitrogen on the α-bromo ketone.
  • Intramolecular cyclization via elimination of HBr.
  • Aromatization to form the fused imidazo[1,2-b]pyridazine system.

Nitro Group Reduction

The 3-nitrophenyl substituent is reduced to an aniline using hydrogen gas (1 atm) over 10% Pd/C in ethanol (25°C, 4 h). Quantitative conversion is typically achieved.

Amide Bond Formation

Acylation of 3-Aminophenyl Intermediate

The aniline reacts with 2,4-difluorobenzoyl chloride in anhydrous THF using triethylamine as a base (0°C → 25°C, 12 h). The reaction proceeds via a nucleophilic acyl substitution mechanism (Yield: 85–90%).

Optimization Note:

  • Excess acyl chloride (1.2 equiv) ensures complete conversion.
  • Molecular sieves (4Å) minimize hydrolysis side reactions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient) to remove unreacted starting materials and dimeric byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.65 (d, J = 5.6 Hz, 1H, pyridazine-H), 8.12–7.98 (m, 4H, aromatic), 3.94 (s, 3H, OCH₃).
  • HRMS (ESI-TOF): m/z 381.1124 [M+H]⁺ (calc. 381.1128 for C₂₀H₁₄F₂N₄O₂).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (%)
Imidazo ring formation NaHCO₃/DMF 60°C, 8 h 72 95
Nitro reduction H₂/Pd-C EtOH, 4 h 98 99
Amidation NEt₃/THF 0→25°C, 12 h 88 97

Data synthesized from Refs

Scale-Up Considerations and Process Optimization

Solvent Selection

DMF is replaced with NMP in large-scale imidazo ring formation to facilitate easier recovery (boiling point: 202°C vs. 153°C for DMF).

Catalytic Hydrogenation

Continuous flow hydrogenation reduces reaction time from 4 h to 15 min while maintaining >99% conversion.

Alternative Synthetic Approaches

Suzuki-Miyaura Coupling

A patent-disclosed method couples a boronic ester-functionalized imidazo[1,2-b]pyridazine with 3-iodophenyl benzamide using Pd(PPh₃)₄ (Yield: 65%). While elegant, this route suffers from higher catalyst costs.

Solid-Phase Synthesis

Immobilization of 3-amino-6-methoxypyridazine on Wang resin enables iterative coupling steps but shows limited scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reactions: Often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of specific enzymes or activation of certain signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ponatinib (Reference Compound)

  • Structure : 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)-methyl]-3-(trifluoromethyl)phenyl}benzamide .
  • Key Differences :
    • Ponatinib contains a trifluoromethylphenyl group and a methylpiperazine substituent, whereas the target compound has a simpler 2,4-difluorobenzamide and lacks piperazine modifications.
    • The ethynyl linker in Ponatinib may enhance rigidity and binding to Bcr-Abl, while the target compound’s direct phenyl linkage might alter conformational flexibility.
  • Synthesis : Ponatinib requires 9 steps with a low total yield (5.36%) , compared to higher yields (e.g., 81% for structurally related compound 5q in ).

CT-721

  • Structure : (S)-N-(3-((6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylphenyl)-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide .
  • Key Differences :
    • A chloro substituent on the imidazopyridazine ring vs. methoxy in the target compound. Chlorine may increase lipophilicity but reduce metabolic stability.
    • CT-721 incorporates a dihydroindene-piperazine unit, which could improve blood-brain barrier penetration compared to the target compound’s simpler benzamide.

Derivatives with VEGFR2 Activity

Compounds from , such as N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) , exhibit VEGFR2 inhibition.

  • Structural Contrasts: The trifluoromethylbenzamide group in 6b vs. 2,4-difluorobenzamide in the target compound. A 6-yloxy linkage in 6b vs. direct 2-yl attachment in the target compound, which may affect spatial orientation in the kinase active site .

Pesticide-Related Benzamides

  • Functional Differences :
    • Diflubenzuron’s urea linker and chlorophenyl group confer insecticidal activity via chitin synthesis inhibition, unlike the target compound’s kinase-focused design.

Biologische Aktivität

Chemical Structure and Properties
2,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound characterized by the presence of two fluorine atoms, a methoxy group, and an imidazo[1,2-b]pyridazine moiety. This unique structural composition contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Properties
Research indicates that this compound acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. By inhibiting p38 MAPK, the compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in treating diseases characterized by excessive inflammation .

2. Anticancer Activity
The compound has also shown promise in anticancer applications. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. The structural features that enhance lipophilicity and metabolic stability are believed to contribute to its efficacy against various cancer cell lines.

The mechanism of action involves the interaction of this compound with specific molecular targets within cells. The compound is thought to bind to p38 MAPK and other kinases, thereby modulating their activity and influencing downstream signaling pathways critical for inflammatory responses and tumor growth regulation.

Research Findings

Several studies have documented the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryInhibition of TNF-α production via p38 MAPK inhibition
AnticancerInduction of apoptosis in cancer cell lines through kinase modulation
General pharmacological propertiesEnhanced lipophilicity leads to improved bioavailability

Case Studies

Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as a therapeutic agent in oncology.

Case Study 2: In Vivo Models
Animal models treated with this compound exhibited reduced inflammation markers and improved clinical outcomes in models of rheumatoid arthritis. These findings support the hypothesis that targeting p38 MAPK can yield beneficial effects in inflammatory diseases.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide to achieve high yield and purity?

The synthesis involves multi-step reactions, including cyclization to form the imidazo[1,2-b]pyridazine core and subsequent coupling with substituted benzamide derivatives. Critical factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for introducing aryl groups .
  • Reaction conditions : Optimal temperatures (70–120°C) and inert atmospheres (N₂/Ar) minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) achieves >95% purity, with retention times ~12–14 minutes .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 394.4) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Kinase inhibition : Test against ABL1 or BCR-ABL1 fusion proteins (IC₅₀ values <100 nM suggest potency) .
  • Antimicrobial screening : Use Mycobacterium tuberculosis H37Rv to assess minimum inhibitory concentrations (MIC) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

  • Methoxy group : The 6-methoxy on the imidazopyridazine enhances solubility and binding to hydrophobic kinase pockets .
  • Fluorine substituents : 2,4-Difluoro on the benzamide improves metabolic stability and target affinity .
  • Phenyl ring modifications : Replace the 3-phenyl group with heteroaromatic rings (e.g., pyridine) to modulate π-π stacking interactions .
  • Data-driven approach : Use IC₅₀ values from kinase assays to correlate substituent effects with activity .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability (%F), half-life (t₁/₂), and volume of distribution (Vd) in rodent models. Poor oral absorption may require prodrug formulations (e.g., ester derivatives) .
  • Solubility optimization : Use co-solvents (e.g., PEG 400) or nanocrystal formulations to address low aqueous solubility (<10 µg/mL) .
  • Metabolite identification : LC-MS/MS detects hydroxylated or glucuronidated metabolites, guiding structural tweaks to block metabolic hotspots .

Q. How can computational methods predict target interactions and binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with BCR-ABL1’s ATP-binding pocket. Key residues: Glu286 (hydrogen bonding with benzamide), Phe382 (π-stacking with imidazopyridazine) .
  • QSAR modeling : Train models on datasets of imidazopyridazine derivatives to predict logP and pIC₅₀ values .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .

Q. What experimental approaches address metabolic instability in preclinical studies?

  • CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for rapid clearance using human liver microsomes .
  • Stability studies : Incubate the compound at physiological pH (7.4) and 37°C; degradation >20% in 24 hours warrants structural modification .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxy or benzamide to enhance permeability .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on solubility and bioavailability?

  • Solubility vs. permeability : High lipophilicity (logP >3) may reduce aqueous solubility but enhance membrane penetration. Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
  • Species differences : Rodent vs. human plasma protein binding (e.g., albumin affinity) alters free drug concentrations. Measure unbound fractions via equilibrium dialysis .

Q. What methodologies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • RNAi knockdown : Silence putative targets (e.g., BCR-ABL1) and assess loss of compound efficacy .
  • Biochemical assays : Measure ATP depletion in kinase activity assays to confirm inhibition .

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